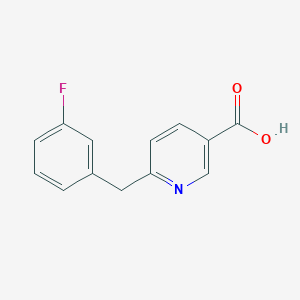

6-(3-Fluorobenzyl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

6-[(3-fluorophenyl)methyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10FNO2/c14-11-3-1-2-9(6-11)7-12-5-4-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17) |

InChI Key |

SCCCGLFFJPULHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Contextualizing Pyridine Carboxylic Acid Scaffolds in Modern Drug Discovery Paradigms

Pyridine (B92270) carboxylic acid isomers, namely picolinic acid, nicotinic acid, and isonicotinic acid, have historically served as a fertile ground for the development of a wide array of therapeutic agents. nih.gov These scaffolds are integral to the molecular architecture of drugs targeting a multitude of diseases, including tuberculosis, cancer, diabetes, and cardiovascular conditions. nih.govnih.gov The versatility of the pyridine ring, a nitrogen-containing heterocycle, lies in its ability to accommodate diverse substitution patterns, thereby enabling the fine-tuning of a molecule's biological activity. nih.govrsc.org As an isostere of benzene, the pyridine scaffold is a key component in over 7,000 drug molecules of medicinal importance and is the second most utilized nitrogen heterocycle in FDA-approved pharmaceuticals. nih.govrsc.org

The presence of the nitrogen atom in the aromatic ring of pyridine carboxylic acids significantly influences their physicochemical properties, contributing to their capacity to engage in various biological interactions. nih.gov This has led to a continued and active area of research, with pharmaceutical companies consistently exploring derivatives of these scaffolds for novel enzyme inhibitors and other therapeutic applications. nih.govnih.gov The inherent characteristics of pyridine carboxylic acid derivatives make them highly adaptable and valuable frameworks in the ongoing quest for new and improved medicines. nih.gov

Strategic Role of Fluorine Substitution in Nicotinic Acid Derivatives for Enhanced Bioactivity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.compuchd.ac.in This small but highly electronegative atom can profoundly influence a compound's metabolic stability, physicochemical properties, and binding affinity to target proteins. tandfonline.com In the context of nicotinic acid derivatives, the strategic placement of a fluorine atom can lead to significant improvements in bioactivity.

Overview of Nicotinic Acid Analogues As Promising Chemical Probes and Precursors in Biomedical Research

Convergent and Divergent Approaches to Constructing the 6-Substituted Nicotinic Acid Core

The construction of the 6-substituted nicotinic acid core can be approached through both convergent and divergent synthetic strategies. Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. In the context of 6-substituted nicotinic acids, this could involve the coupling of a pre-functionalized pyridine (B92270) ring with a side chain.

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules. For instance, a readily available substituted pyridine can be modified at the 6-position with various groups. This approach is often advantageous for creating a library of related compounds for structure-activity relationship studies. nih.gov

Historically, the synthesis of nicotinic acid has relied on the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.govresearchgate.net These methods, while effective for the parent nicotinic acid, often require harsh conditions and may not be suitable for the direct synthesis of more complex, substituted derivatives. nih.gov More contemporary methods focus on building the substituted pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Regioselective Functionalization Strategies for Pyridine Ring Systems bearing Fluorine

The introduction of fluorine into a pyridine ring requires careful consideration of regioselectivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. Conversely, nucleophilic substitution is favored at these positions.

Direct fluorination of the pyridine ring can be challenging, but several methods have been developed. One approach involves the use of powerful fluorinating agents like silver(II) fluoride (B91410) (AgF2), which can achieve regioselective fluorination adjacent to the nitrogen atom. researchgate.net This method has been successfully applied to a range of pyridines and diazines under mild conditions. researchgate.netnih.gov Another strategy is the use of Selectfluor in aqueous conditions for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines. acs.org

For the synthesis of fluorinated nicotinic acids, a common strategy involves starting with a pre-fluorinated precursor. For example, 2,6-dichloro-5-fluoronicotinic acid can be prepared from 2,6-dihydroxy-5-fluoro-3-cyanopyridine. google.com The fluorine atom's position is thus determined by the starting material. The regioselective C-H functionalization of pyridines is an ongoing area of research, with transition metal-catalyzed reactions showing promise for selective C3-H functionalization. researchgate.net

Introduction of the Fluorobenzyl Moiety: Synthetic Routes and Chemical Transformations

The introduction of the 3-fluorobenzyl group at the 6-position of the nicotinic acid core is a key step in the synthesis of the target molecule. Cross-coupling reactions are a powerful tool for this transformation. The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium, is a well-established method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In this context, a 6-halonicotinate could be coupled with a 3-fluorobenzyl Grignard reagent.

Table 1: Key Cross-Coupling Reactions for Benzyl-Pyridine Bond Formation

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Kumada | Grignard Reagent (R-MgX) | Organic Halide (R'-X) | Ni or Pd |

| Suzuki | Boronic Acid (R-B(OH)2) | Organic Halide (R'-X) | Pd |

| Negishi | Organozinc Reagent (R-ZnX) | Organic Halide (R'-X) | Pd or Ni |

| Stille | Organotin Reagent (R-SnR'3) | Organic Halide (R'-X) | Pd |

This table provides a summary of common cross-coupling reactions applicable to the synthesis of benzyl-substituted pyridines.

The synthesis of related (fluorobenzyl)triazolo[4,5-c]pyridines has been reported, highlighting the feasibility of introducing fluorobenzyl groups onto pyridine-containing scaffolds. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. semanticscholar.org For instance, nickel catalysts with specific ligands have been shown to be effective in the Kumada coupling of benzylic ethers and esters. semanticscholar.org

An alternative approach involves the reaction of pyridine N-oxides with Grignard reagents, which can lead to the formation of 2-substituted pyridines. organic-chemistry.org Subsequent oxidation of the introduced benzyl (B1604629) group would then be necessary to form the carboxylic acid.

Modern Catalytic Systems and Reaction Optimization Techniques for Nicotinic Acid Derivative Synthesis

Modern organic synthesis heavily relies on the development of efficient catalytic systems and the optimization of reaction conditions. For the synthesis of nicotinic acid derivatives, several advancements are noteworthy.

The industrial production of nicotinic acid has moved towards greener processes, such as the direct air oxidation of picoline, to minimize environmental impact. chimia.ch In laboratory and pharmaceutical synthesis, transition metal catalysis plays a pivotal role. For instance, rhodium(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Electrochemical methods are also emerging as a powerful tool for regioselective carboxylation. For example, the electrochemical carboxylation of 2-phenylpyridine (B120327) can be directed to the C5-position with high selectivity. nih.gov Similarly, a copper-catalyzed C4-selective carboxylation of pyridines using CO2 has been developed. chemistryviews.org These methods offer mild reaction conditions and high functional group tolerance. chemistryviews.org

Reaction optimization is crucial for maximizing yield and purity. This involves systematically varying parameters such as catalyst loading, solvent, temperature, and reaction time. researchgate.net The use of design of experiments (DoE) can significantly accelerate this process. The development of robust catalytic systems, such as those based on nickel pincer complexes, has expanded the scope of cross-coupling reactions to include less reactive aryl chlorides. organic-chemistry.org

Influence of the Fluorobenzyl Substituent at Position 6 on Biological Activity and Pharmacological Profile

The introduction of a benzyl group at the 6-position of the nicotinic acid scaffold creates a class of compounds with significant biological potential. The specific placement of a fluorine atom on the benzyl ring, as in this compound, is a strategic design element aimed at modulating the molecule's physicochemical and pharmacokinetic properties. While direct SAR studies on this exact molecule are not extensively published, the influence of the 3-fluorobenzyl moiety can be inferred from established principles in medicinal chemistry.

In the context of 6-benzylnicotinic acid analogues, the position of the fluorine atom on the benzyl ring is critical. The meta-position (position 3) in the 3-fluorobenzyl group influences the conformational flexibility of the benzyl ring and its orientation relative to the nicotinic acid core. This, in turn, can dictate the molecule's ability to fit into the binding pocket of a specific receptor or enzyme. The lipophilicity of the molecule is also subtly altered by the fluorine atom, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Systematic Investigations of Substituent Effects on the Nicotinic Acid Scaffold in Related Compounds

Systematic investigations into the modification of the nicotinic acid scaffold have revealed critical insights into the structural requirements for various biological activities. The nicotinic acid core serves as a versatile template, and substitutions at different positions lead to compounds with distinct pharmacological profiles, including anti-inflammatory, antibacterial, and G-protein coupled receptor (GPR109A) modulatory effects. mdpi.comnih.govnih.govnih.gov

For instance, studies on a series of nicotinic acid derivatives have demonstrated that the nature and position of substituents are paramount for their anti-inflammatory and antibacterial activities. mdpi.comnih.gov In one study, acylhydrazone derivatives of nicotinic acid showed significant antibacterial effects, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. mdpi.com Another study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones also highlighted their potential as antibacterial and antifungal agents. nih.gov

The substitution pattern on the nicotinic acid ring also plays a crucial role in the activity of GPR109A agonists. GPR109A is the receptor for nicotinic acid and mediates its anti-lipolytic effects. nih.govnih.gov Structure-activity relationship studies have shown that while the carboxylate group at the 3-position is essential for activity, modifications at other positions can fine-tune the potency and selectivity of the compounds. For example, the introduction of small alkyl groups at the 2- and 5-positions can be tolerated, whereas bulky substituents are often detrimental to activity.

The following table summarizes the biological activities of various substituted nicotinic acid derivatives:

| Compound/Derivative | Substitution Pattern | Biological Activity | Reference |

| Acylhydrazone derivatives of nicotinic acid | Varied acylhydrazone moieties at the 3-position | Antibacterial (Gram-positive) | mdpi.com |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones | Phenyl at C6, Nitro at C5, Methyl at C2 | Antibacterial, Antifungal | nih.gov |

| Nicotinic Acid | Unsubstituted | GPR109A agonist, Anti-lipolytic | nih.gov |

| 6-(Benzoylamino)benzoxaboroles | Benzoylamino at C6 of a benzoxaborole core | Anti-inflammatory (TNF-α, IL-1β, IL-6 inhibition) | nih.gov |

Molecular Determinants of Potency and Selectivity Derived from Structural Modifications

The potency and selectivity of nicotinic acid analogues are governed by a delicate interplay of various molecular features. Structural modifications on both the nicotinic acid core and its substituents provide a powerful tool to modulate these properties and to design compounds with desired pharmacological profiles.

Analysis of different classes of nicotinic acid derivatives reveals several key determinants of activity. For compounds targeting GPR109A, the presence of the carboxylic acid group at the 3-position is a primary determinant for agonist activity, as it mimics the endogenous ligand. The nature of the substituent at the 6-position significantly influences potency. For instance, in the case of 6-(benzoylamino)benzoxaboroles, the benzoylamino group plays a critical role in their anti-inflammatory activity, with specific substitutions on the benzoyl ring leading to potent inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

The selectivity of these compounds for different biological targets can also be engineered through structural modifications. For example, while some nicotinic acid derivatives exhibit broad-spectrum antibacterial activity, others may be more selective towards specific bacterial strains. This selectivity can be attributed to the specific interactions of the substituents with the target enzymes or cellular structures of the bacteria.

The following table presents data on the inhibitory concentrations of selected nicotinic acid derivatives, illustrating the impact of structural modifications on potency:

| Compound | Target/Assay | IC50/MIC | Reference |

| Nicotinic acid acylhydrazone derivative 5 | Staphylococcus aureus | MIC: 7.81-15.62 µg/mL | mdpi.com |

| Nicotinic acid acylhydrazone derivative 13 | Staphylococcus aureus | MIC: 1.95-15.62 µg/mL | mdpi.com |

| 6-(Benzoylamino)benzoxaborole 1q | TNF-α, IL-1β, IL-6 inhibition | IC50: 0.19-0.50 µM | nih.gov |

Molecular Mechanisms and Biological Target Engagement of 6 3 Fluorobenzyl Nicotinic Acid

Elucidation of Specific Enzyme Inhibition or Activation Pathways Mediated by Nicotinic Acid Derivatives

Nicotinic acid and its derivatives modulate cellular activity by influencing key enzymatic pathways. The principal mechanism is indirect enzyme inhibition mediated by a cell surface receptor, but direct enzyme interaction has also been identified.

The primary pathway involves the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi). nih.govnih.gov Upon binding of a nicotinic acid derivative, the activated Gi protein inhibits the enzyme adenylyl cyclase . nih.gov This inhibition leads to a significant reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov A decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase, a key enzyme in the hydrolysis of triglycerides in adipocytes. nih.govnih.gov

Furthermore, research indicates that nicotinic acid can directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes. wikipedia.orgdrugbank.comdrugbank.com DGAT2 is the enzyme responsible for the final step in triglyceride synthesis. Its inhibition leads to a decrease in the production of triglycerides, which in turn accelerates the intracellular degradation of apolipoprotein B (apoB) and reduces the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles from the liver. drugbank.comdrugbank.com

At high therapeutic concentrations, some studies have suggested that nicotinic acid and its metabolites may inhibit certain cytochrome P450 enzymes, such as CYP2D6, via coordination of the pyridine (B92270) nitrogen to the heme iron. researchgate.net

| Enzyme | Primary Function | Effect of Nicotinic Acid Derivative | Mechanism |

|---|---|---|---|

| Adenylyl Cyclase | Catalyzes the conversion of ATP to cyclic AMP (cAMP). | Inhibition | Indirect; mediated by Gi protein activation following GPR109A receptor binding. nih.gov |

| Diacylglycerol O-acyltransferase 2 (DGAT2) | Catalyzes the final step of triglyceride synthesis. | Inhibition | Direct, non-competitive inhibition in hepatocytes. drugbank.comdrugbank.com |

| Hormone-Sensitive Lipase (HSL) | Mediates the hydrolysis of triglycerides (lipolysis). | Decreased Activity | Indirect; downstream effect of reduced cAMP and PKA activity. nih.gov |

| Cytochrome P450 2D6 (CYP2D6) | Metabolizes xenobiotics, including many drugs. | Inhibition (at high concentrations) | Potential direct inhibition via heme iron coordination. researchgate.net |

Characterization of Receptor-Ligand Interactions and Downstream Signaling Cascade Modulation

The biological effects of nicotinic acid derivatives are predominantly initiated by their binding as agonists to the G-protein coupled receptor GPR109A. nih.govnih.gov This receptor is highly expressed on the surface of adipocytes and various immune cells, including macrophages and Langerhans cells. nih.gov

G-Protein Dependent Signaling: The canonical signaling pathway begins with the agonist binding to GPR109A, which stabilizes an active receptor conformation. This promotes the coupling and activation of heterotrimeric Gi/o proteins. nih.gov The activated G-protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit proceeds to inhibit adenylyl cyclase, leading to the reduction in cAMP and the subsequent anti-lipolytic effects as described previously. nih.govnih.gov

β-Arrestin Dependent Signaling: In addition to G-protein mediated effects, activated GPR109A can signal through an alternative pathway by recruiting β-arrestin proteins (β-arrestin 1 and 2). nih.govresearchgate.net Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, creating a binding site for β-arrestins. nih.gov The recruitment of β-arrestin to the receptor can initiate distinct signaling cascades. For instance, β-arrestin-dependent signaling has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2. researchgate.netnih.gov This pathway is implicated in mediating the vasodilation or "flushing" effect associated with niacin. nih.gov Furthermore, β-arrestins can interact with IκBα, preventing its degradation and thereby inhibiting the pro-inflammatory NF-κB signaling pathway. nih.gov This ligand-dependent biased signaling, where an agonist can preferentially activate one pathway over another, is a key area of research for developing new drugs with improved therapeutic profiles. nih.gov

| Signaling Pathway | Key Mediator | Primary Downstream Effectors | Major Cellular Outcomes |

|---|---|---|---|

| G-Protein Dependent | Gαi subunit | Adenylyl Cyclase (inhibited), cAMP (decreased), PKA (decreased) | Inhibition of lipolysis in adipocytes. nih.gov |

| β-Arrestin Dependent | β-arrestin 1/2 | Erk1/2 (MAPK pathway, activated), IκBα (stabilized) | Modulation of inflammation (NF-κB inhibition), potential for vasodilation. nih.govnih.gov |

Intracellular and Subcellular Localization as a Factor in Mechanistic Action

The location of the GPR109A receptor within the cell is a critical determinant of its function and regulation. The initial signaling event occurs at the plasma membrane , where the receptor is expressed on the surface of target cells like adipocytes and immune cells. nih.govnih.gov

Upon agonist binding and activation, the receptor undergoes a dynamic process of desensitization and internalization. This process is crucial for regulating the duration and intensity of the signal. The Gβγ subunit, released after G-protein activation, recruits G-protein coupled receptor kinase 2 (GRK2) to the activated receptor. nih.gov GRK2 then phosphorylates the receptor's intracellular domains. This phosphorylation promotes the binding of arrestin3, which not only initiates β-arrestin-dependent signaling but also targets the receptor for internalization. nih.gov

| Subcellular Location | Role in Mechanistic Action | Key Associated Proteins |

|---|---|---|

| Plasma Membrane | Site of initial receptor-ligand binding and signal transduction. | GPR109A, Gi protein. nih.gov |

| Clathrin-Coated Pits | Mediate the internalization of the activated receptor-arrestin complex. | Clathrin, Arrestin3. nih.gov |

| Perinuclear Early Endosomes | Compartment for sorting internalized receptors for recycling or degradation. | N/A |

| Cytosol | Location of downstream signaling molecules and effector enzymes. | Adenylyl Cyclase, PKA, β-arrestins. nih.govnih.gov |

Computational Chemistry and Molecular Modeling in the Research of 6 3 Fluorobenzyl Nicotinic Acid

Application of Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a molecule to a specific target protein. For 6-(3-Fluorobenzyl)nicotinic acid, this technique is instrumental in identifying likely biological targets and elucidating the key interactions that drive its pharmacological effect. A primary target of interest for nicotinic acid and its derivatives is the G-protein coupled receptor GPR109A. nih.govmdpi.com

Docking simulations of nicotinic acid analogs into a homology model of GPR109A have revealed a consistent binding pattern. nih.govnih.gov The carboxylate group of the nicotinic acid core is crucial, forming strong ionic and hydrogen bond interactions with positively charged or polar residues within the receptor's binding pocket. nih.gov Mutagenesis studies and docking predictions have identified key amino acids such as Arginine (Arg111), Serine (S178), and Serine (S179) as critical for binding the carboxylate moiety. nih.govnih.gov

Table 1: Predicted Ligand-Target Interactions for this compound with GPR109A

| Part of Compound | Interacting Residue(s) in GPR109A | Type of Interaction |

|---|---|---|

| Nicotinic Acid Carboxylate Group | Arg111, Lys166, Ser178, Ser179 | Ionic Bond, Hydrogen Bond |

| Pyridine (B92270) Ring | Various | Pi-stacking, van der Waals |

| 3-Fluorobenzyl Group | Hydrophobic Pocket Residues | Hydrophobic Interactions, van der Waals |

| Fluorine Atom | Pocket Residues | Potential specific polar or halogen bond interactions |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of related molecules, QSAR can identify the key physicochemical properties, or "descriptors," that govern their potency. For nicotinic acid derivatives, QSAR studies help in predicting the activity of untested analogs and in designing new compounds with optimized properties. nih.gov

A typical QSAR model for GPR109A agonists would involve calculating various descriptors for a set of known active and inactive molecules. These descriptors fall into several categories:

Electronic: Atomic partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). The electron-withdrawing nature of the fluorine atom in this compound would significantly influence these descriptors.

Steric: Molecular volume, surface area, and specific shape indices. The size and conformation of the 3-fluorobenzyl group are critical steric factors. nih.govnih.gov

Hydrophobic: The partition coefficient (logP), which measures the compound's lipophilicity. The benzyl (B1604629) group increases hydrophobicity, which is often a key parameter in receptor binding. nih.gov

While a specific QSAR model for this compound is not publicly detailed, established models for nicotinic agonists have shown that steric effects and hydrophobicity are major modulating factors for receptor affinity. nih.govnih.gov A robust QSAR model could predict the optimal size, shape, and electronic nature of the substituent at the 6-position of the nicotinic acid core, guiding the synthesis of more potent GPR109A modulators.

Molecular Dynamics Simulations and Conformational Analysis of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal important conformational changes, and calculate binding free energies. nih.govnih.gov

For a complex of this compound and GPR109A, an MD simulation would typically be run for hundreds of nanoseconds. nih.gov Researchers would analyze the simulation trajectory to:

Assess Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD plot indicates that the complex remains in a consistent and stable conformation. nih.gov

Analyze Interactions: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking is tracked throughout the simulation. This confirms whether the initial predicted interactions are maintained over time. nih.gov

Evaluate Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the receptor become more or less flexible upon ligand binding. This can provide clues about the mechanism of receptor activation.

Explore Conformational Space: MD allows the 3-fluorobenzyl group to explore different conformations within the hydrophobic pocket, revealing the most energetically favorable orientations.

In Silico Screening and Virtual Library Design for Discovery of Novel Nicotinic Acid Derivatives

In silico, or virtual, screening is a cost-effective strategy to identify promising new drug candidates from vast chemical libraries. nih.govfrontiersin.org Using this compound as a starting scaffold, a virtual library of novel derivatives can be created and screened computationally.

The process typically involves these steps:

Library Design: A focused library is designed by making systematic chemical modifications to the parent structure. For this compound, this could involve:

Changing the substitution pattern on the benzyl ring (e.g., moving the fluorine or adding other groups).

Replacing the benzyl ring with other aromatic or aliphatic groups.

Modifying the linker between the nicotinic acid core and the benzyl group.

Virtual Screening: This library, which can contain thousands or millions of virtual compounds, is then screened against the target protein (e.g., GPR109A) using high-throughput virtual screening (HTVS) methods, which are faster, less accurate versions of molecular docking. frontiersin.org

Filtering and Refinement: The initial hits are filtered based on docking scores and predicted drug-like properties. The top-ranked compounds are then subjected to more rigorous and computationally expensive docking protocols (e.g., Standard Precision or Extra Precision docking) to refine the binding poses and affinity predictions. frontiersin.org

Hit Selection: The final, highest-ranking compounds are selected for chemical synthesis and subsequent experimental validation.

This approach leverages the known structural information of an active compound like this compound to efficiently explore the surrounding chemical space and identify novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.com

Preclinical Research Paradigms and in Vitro/in Vivo Evaluation of 6 3 Fluorobenzyl Nicotinic Acid Analogues

Development and Validation of High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For 6-(3-Fluorobenzyl)nicotinic acid analogues, which are often investigated for their interaction with G protein-coupled receptors (GPCRs) like GPR109A, the development of robust HTS assays is a critical first step. sigmaaldrich.comnih.govresearchgate.net These assays are designed to be rapid, reproducible, and scalable, often employing automated systems. springernature.com

A common HTS approach for GPCRs involves the use of cell lines stably expressing the target receptor. nih.govnih.gov The activation of GPR109A, a Gi-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) levels. sigmaaldrich.comnih.gov Therefore, HTS assays can be designed to measure changes in cAMP, often using fluorescence or luminescence-based readouts. nih.govmdpi.com For instance, a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be implemented. springernature.com

Another widely used HTS method is the calcium mobilization assay. nih.gov In this setup, cells co-express the target GPCR and a promiscuous G protein, such as Gα16, which couples receptor activation to the release of intracellular calcium. mdpi.com The change in calcium concentration is then detected using a fluorescent dye. nih.gov

Validation of these HTS assays is crucial to ensure their reliability. nih.govnus.edu.sgresearchgate.net This involves determining key assay parameters such as the Z'-factor, which is a measure of the statistical effect size and indicates the suitability of the assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent. nih.govresearchgate.net Additionally, the signal-to-background ratio and the reproducibility of the assay are rigorously assessed. nih.gov Known agonists and antagonists of the target receptor are used as controls to confirm the assay's ability to detect both activation and inhibition. nih.gov

In Vitro Enzymatic and Cell-Based Assays for Target Validation and Mechanistic Studies

Following the identification of initial "hits" from HTS, a more detailed in vitro characterization is necessary to validate the target and elucidate the mechanism of action. nus.edu.sg This involves a battery of enzymatic and cell-based assays. nih.govnuvisan.comnjbio.com

Enzymatic Assays: For targets that are enzymes, direct enzymatic assays are employed to measure the inhibitory or activating effects of the compounds. nih.govnih.gov Even for GPCRs, downstream effector enzymes can be studied. For example, since GPR109A activation inhibits adenylyl cyclase, an enzymatic assay measuring adenylyl cyclase activity can provide further evidence of target engagement. nih.gov

Cell-Based Assays: Cell-based assays provide a more physiologically relevant context for studying compound activity. mdpi.comnuvisan.com These assays are crucial for confirming the effects observed in HTS and for deeper mechanistic investigations. njbio.com

Key cell-based assays include:

Receptor Binding Assays: These assays directly measure the affinity of a compound for its target receptor. nih.gov Radioligand binding assays, where a radiolabeled known ligand is displaced by the test compound, are a classic example. sigmaaldrich.com The data from these assays are used to determine the binding affinity (Ki) of the compound.

Second Messenger Assays: As mentioned, GPR109A activation leads to a decrease in cAMP. sigmaaldrich.comnih.gov Quantifying this change in cAMP levels in response to varying concentrations of the analogue provides a measure of its potency (EC50) and efficacy. sigmaaldrich.com

GTPγS Binding Assays: This functional assay measures the activation of G proteins. sigmaaldrich.com In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The EC50 value derived from this assay reflects the compound's ability to induce G protein signaling. sigmaaldrich.comresearchgate.net

Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase). mdpi.com This provides a downstream readout of the signaling cascade initiated by the compound.

Cell Viability and Apoptosis Assays: In some contexts, such as cancer research, the effect of the compound on cell survival and programmed cell death (apoptosis) is investigated. nih.govmedchemexpress.comresearchgate.net Assays like the MTT assay or those measuring caspase activity can be employed. nih.gov

The table below summarizes some of the common in vitro assays used for the evaluation of nicotinic acid analogues.

| Assay Type | Purpose | Key Parameters Measured |

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity. | Hit identification, Z'-factor, Signal-to-background ratio |

| Receptor Binding Assay | Determine the binding affinity of a compound to its target receptor. | Ki (inhibition constant) |

| GTPγS Binding Assay | Measure G protein activation following receptor engagement. | EC50 (half maximal effective concentration), Emax (maximal effect) |

| cAMP Assay | Quantify the change in the second messenger cAMP upon receptor activation. | IC50 (half maximal inhibitory concentration) or EC50 |

| Calcium Mobilization Assay | Detect receptor activation through changes in intracellular calcium levels. | EC50, Emax |

| Reporter Gene Assay | Measure downstream transcriptional activation resulting from receptor signaling. | Fold activation, EC50 |

| Cell Viability/Apoptosis Assay | Assess the effect of the compound on cell survival and death. | IC50, Percentage of apoptotic cells |

Advanced In Vivo Efficacy Models to Investigate Biological Activity and Selectivity in Preclinical Settings

After demonstrating promising in vitro activity, lead compounds are advanced to in vivo studies to assess their efficacy and selectivity in a whole-organism context. nih.gov The choice of animal model is critical and depends on the therapeutic area of interest. nus.edu.sg

For nicotinic acid analogues targeting GPR109A for its lipid-modifying effects, rodent models of dyslipidemia are commonly used. nih.govresearchgate.net These models can be genetically predisposed to high cholesterol or fed a high-fat diet to induce the condition. The efficacy of the test compound is then evaluated by measuring changes in plasma levels of triglycerides, HDL, and LDL cholesterol. nih.gov

In the context of inflammation, models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, can be employed. mdpi.com The effectiveness of the analogue would be assessed by monitoring parameters like weight loss, colon length, and histological signs of inflammation. mdpi.com

For neuroprotective indications, animal models of neurological diseases are utilized. For instance, in Alzheimer's disease research, transgenic mouse models that develop amyloid plaques, a hallmark of the disease, may be used. nih.gov The efficacy of the compound would be determined by its ability to reduce plaque burden and improve cognitive function in these animals. nih.gov

During these in vivo studies, it is also crucial to investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. This involves analyzing how the drug is absorbed, distributed, metabolized, and excreted (ADME), and correlating its concentration in the body with its biological effect.

Assessment of Cross-Reactivity and Specificity in Complex Biological Systems for Target Identification

A critical aspect of preclinical evaluation is to assess the specificity of a compound for its intended target. nih.gov Off-target effects can lead to undesirable side effects and can confound the interpretation of efficacy studies.

In Vitro Specificity Profiling: Lead compounds are typically screened against a panel of other receptors, enzymes, and ion channels to identify potential off-target interactions. nih.gov This is often done using broad "target panels" offered by specialized contract research organizations. For nicotinic acid analogues, it is particularly important to assess their activity at other related receptors, such as GPR109B, which is a low-affinity nicotinic acid receptor. nih.govnih.gov

In Vivo Target Validation: Genetic models can be invaluable for confirming that the observed in vivo effects of a compound are indeed mediated by the intended target. mdpi.com For example, using GPR109A knockout mice, researchers can determine if the lipid-lowering or anti-inflammatory effects of a nicotinic acid analogue are absent in these animals. mdpi.com This provides strong evidence for on-target activity.

Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in cells and tissues. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. By measuring the amount of soluble protein at different temperatures, one can assess whether the compound is binding to its intended target in a complex biological matrix.

Future Research Directions and Translational Opportunities for 6 3 Fluorobenzyl Nicotinic Acid Chemistry

Rational Design Principles for Next-Generation Fluorinated Nicotinic Acid Derivatives with Tailored Bioactivities

The design of novel bioactive molecules is a cornerstone of medicinal chemistry. For 6-(3-Fluorobenzyl)nicotinic acid, the strategic incorporation of a fluorine atom into the benzyl (B1604629) moiety opens up a plethora of possibilities for fine-tuning its pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. nih.gov

Future design strategies for derivatives of this compound should focus on a systematic exploration of structure-activity relationships (SAR). This can be achieved by:

Positional Isomerism of Fluorine: Investigating the impact of shifting the fluorine atom to the ortho- and para-positions of the benzyl ring. This would modulate the electronic effects on the benzyl group and its interaction with biological targets.

Polyfluorination: The introduction of additional fluorine atoms on the benzyl ring could further enhance metabolic stability and alter binding interactions.

Modifications of the Nicotinic Acid Core: Alterations to the carboxylic acid group, such as esterification or amidation, could create prodrugs with improved pharmacokinetic profiles. Furthermore, the introduction of other small substituents on the pyridine (B92270) ring could refine the molecule's biological activity.

A systematic study of these structural modifications would allow for the development of a comprehensive SAR profile, guiding the synthesis of derivatives with optimized potency and selectivity for specific biological targets.

Exploration of Emerging Therapeutic Indications Based on Novel Mechanistic Insights

While nicotinic acid itself is most famously known as a lipid-lowering agent, its derivatives have shown potential in a variety of therapeutic areas. nih.gov The unique structural features of this compound may unlock novel therapeutic applications beyond traditional cardiovascular indications.

Recent research on nicotinic acid derivatives has pointed towards their potential as:

Anti-inflammatory Agents: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties. nih.gov The 3-fluorobenzyl moiety could enhance these effects, suggesting a potential role in treating inflammatory conditions.

Anticancer Agents: Certain nicotinic acid derivatives have been investigated for their cytotoxic activity against cancer cell lines. nih.gov The fluorobenzyl group might contribute to improved cell permeability or target engagement, warranting investigation into the anticancer potential of this compound and its analogs.

Neurological Disorders: The nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in a range of neurological disorders. nih.gov The structural similarity of this compound to nicotinic acid suggests that it could modulate nAChR activity, opening up avenues for the treatment of conditions such as Alzheimer's disease or Parkinson's disease.

Future research should therefore focus on screening this compound and its rationally designed derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Integration of this compound Chemistry with Advanced Chemical Biology and Omics Techniques

To fully elucidate the therapeutic potential of this compound, its chemical exploration must be integrated with cutting-edge biological methodologies. Chemical biology tools, such as the development of photoaffinity probes or biotinylated derivatives, can be instrumental in identifying the direct molecular targets of this compound and its analogs.

Furthermore, the application of "omics" technologies—genomics, proteomics, and metabolomics—can provide a systems-level understanding of the biological effects of these novel compounds. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with this compound derivatives, researchers can gain invaluable insights into their mechanisms of action and potential off-target effects. This integrated approach will be crucial for de-risking these compounds early in the drug discovery pipeline and for identifying predictive biomarkers for patient stratification in future clinical trials.

Addressing Challenges in the Academic Discovery and Development of Nicotinic Acid Scaffold-Based Agents

The journey from an initial chemical concept to a clinically approved drug is fraught with challenges, particularly within an academic setting. For compounds like this compound, these hurdles can be significant.

Key challenges include:

Synthesis and Scalability: Developing efficient and scalable synthetic routes for novel derivatives is a primary obstacle. Initial syntheses may be suitable for laboratory-scale investigations but often require substantial optimization for larger-scale production needed for extensive preclinical testing.

Comprehensive Biological Profiling: Academic labs may lack the resources and infrastructure for the comprehensive in vitro and in vivo testing required to fully characterize a compound's pharmacological and toxicological profile.

Intellectual Property and Commercialization: Navigating the complexities of patenting novel chemical entities and attracting pharmaceutical industry partners for further development and commercialization requires specialized expertise that may not be readily available in an academic environment.

Overcoming these challenges will necessitate a collaborative approach, fostering partnerships between academic researchers, industry experts, and funding agencies. The establishment of academic drug discovery centers can provide the necessary infrastructure and expertise to bridge the translational gap and facilitate the development of promising nicotinic acid-based agents.

Q & A

Q. What are the recommended synthetic routes for 6-(3-Fluorobenzyl)nicotinic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling 3-fluorobenzyl halides with nicotinic acid derivatives. Key steps include:

- Nucleophilic substitution : Reacting 6-chloronicotinic acid with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency in Suzuki-Miyaura reactions for analogous fluorinated benzyl compounds .

- Yield factors : Temperature control (60–100°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 acid-to-halide) critically impact product purity and yield .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation/contact. Work in a fume hood to minimize dust exposure .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests show decomposition >120°C, but refrigeration extends shelf life .

- Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Quantify purity (>95%) using C18 columns with UV detection at 254 nm .

- NMR : ¹H/¹⁹F NMR confirms substitution patterns (e.g., fluorobenzyl proton shifts at δ 7.2–7.5 ppm; fluorine coupling in ¹⁹F NMR) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₃H₁₀FNO₂; theoretical 243.22 g/mol) .

Q. What are the solubility properties of this compound in common organic solvents, and how can they be experimentally determined?

- Methodological Answer :

- Solubility testing : Prepare saturated solutions in DMSO, methanol, and dichloromethane. Filter and evaporate to measure residual mass .

- Results : High solubility in polar aprotic solvents (DMSO > DMF) due to carboxylate and fluorobenzyl groups; limited solubility in hexane (<0.1 mg/mL) .

Q. How can researchers mitigate hazards associated with the fluorinated benzyl group during synthesis?

- Methodological Answer :

- Ventilation : Use local exhaust systems to capture volatile intermediates (e.g., fluorobenzyl halides) .

- Waste treatment : Neutralize acidic byproducts with NaHCO₃ before disposal .

- Alternate reagents : Replace toxic halides with safer electrophiles (e.g., tosylates) where possible .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the fluorobenzyl substituent in the reactivity of this compound?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated fluorobenzyl groups to identify rate-determining steps .

- DFT calculations : Model electronic effects of fluorine’s electronegativity on carboxylate acidity and nucleophilic attack pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .

- Impurity profiling : Use LC-MS to identify batch-specific contaminants (e.g., unreacted halides) that may skew activity .

Q. How do computational methods enhance the design of this compound analogs with improved pharmacokinetic properties?

- Methodological Answer :

- QSAR modeling : Correlate substituent positions (e.g., meta- vs. para-fluoro) with logP and bioavailability .

- Molecular docking : Screen analogs against target proteins (e.g., enzymes) to prioritize candidates with optimal binding .

Q. What advanced spectroscopic techniques are critical for probing intermolecular interactions of this compound in solution?

- Methodological Answer :

Q. How can isotopic labeling strategies be applied to trace metabolic pathways of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.